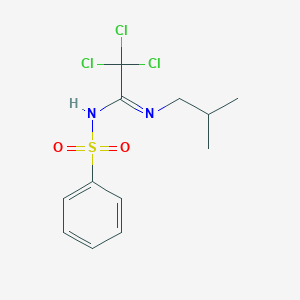![molecular formula C23H28N2O4 B284458 N-cyclohexyl-4-[2-(4-ethoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B284458.png)
N-cyclohexyl-4-[2-(4-ethoxyanilino)-2-oxoethoxy]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-4-[2-(4-ethoxyanilino)-2-oxoethoxy]benzamide, also known as E7080, is a small molecule inhibitor of multiple tyrosine kinases. It was developed by Eisai Co. Ltd. and is currently being investigated for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
N-cyclohexyl-4-[2-(4-ethoxyanilino)-2-oxoethoxy]benzamide exerts its anti-tumor effects by inhibiting the activity of multiple tyrosine kinases. By blocking these signaling pathways, this compound disrupts tumor angiogenesis and growth, leading to tumor regression.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor effects in preclinical models of several types of cancer, including thyroid cancer, hepatocellular carcinoma, and renal cell carcinoma. In addition, this compound has been shown to inhibit the growth and metastasis of tumors in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclohexyl-4-[2-(4-ethoxyanilino)-2-oxoethoxy]benzamide is its broad-spectrum activity against multiple tyrosine kinases, making it a potentially useful tool for studying the role of these signaling pathways in cancer. However, like many small molecule inhibitors, this compound may have off-target effects that could complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclohexyl-4-[2-(4-ethoxyanilino)-2-oxoethoxy]benzamide. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer. In addition, further investigation of the mechanisms of action of this compound could lead to the identification of novel therapeutic targets in cancer. Finally, the development of new analogs of this compound with improved pharmacokinetic properties could lead to the development of more effective cancer therapies.
Synthesemethoden
The synthesis of N-cyclohexyl-4-[2-(4-ethoxyanilino)-2-oxoethoxy]benzamide involves several steps, including the reaction of 4-ethoxyaniline with ethyl chloroformate to form 2-(4-ethoxyanilino)-2-oxoethyl chloroformate. This intermediate is then reacted with N-cyclohexyl-4-aminobenzamide to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-4-[2-(4-ethoxyanilino)-2-oxoethoxy]benzamide has been shown to have potent inhibitory activity against several tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). These receptors play important roles in tumor angiogenesis and growth, making this compound a promising candidate for cancer therapy.
Eigenschaften
Molekularformel |
C23H28N2O4 |
|---|---|
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
N-cyclohexyl-4-[2-(4-ethoxyanilino)-2-oxoethoxy]benzamide |
InChI |
InChI=1S/C23H28N2O4/c1-2-28-20-14-10-19(11-15-20)24-22(26)16-29-21-12-8-17(9-13-21)23(27)25-18-6-4-3-5-7-18/h8-15,18H,2-7,16H2,1H3,(H,24,26)(H,25,27) |
InChI-Schlüssel |
RZPIYNLMOOZSAS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)NC3CCCCC3 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)NC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B284377.png)
![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B284383.png)



![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-pyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284391.png)
![2-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-7-pyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284392.png)
![N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284393.png)
![7-(3-bromophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284394.png)
![7-(3,4-dichlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284395.png)
![5-methyl-N-(2-methylphenyl)-7-(3-pyridinyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284397.png)
![N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284399.png)
![7-[2-(benzyloxy)phenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284403.png)
![7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284405.png)
